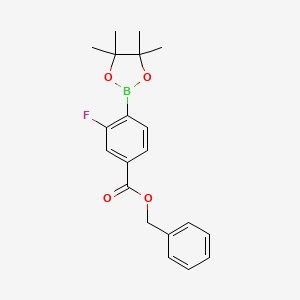
3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom at the 3-position, an ethoxy group at the 4’-position, and a methyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with bromine, ethoxy, and methyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency .
化学反応の分析
Types of Reactions:
Oxidation: 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4’-ethoxy-2-methyl-1,1’-biphenyl.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide and sodium ethoxide are used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: 4’-ethoxy-2-methyl-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives. It is also used in the development of new catalysts and ligands for various chemical reactions .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It serves as a scaffold for the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. It is also used in the development of new agrochemicals and specialty chemicals .
作用機序
The mechanism of action of 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations through electrophilic or nucleophilic pathways. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes and receptors, leading to modulation of biological pathways .
類似化合物との比較
- 4-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl
- 3-Bromo-4’-methoxy-2-methyl-1,1’-biphenyl
- 3-Bromo-4’-ethoxy-2,3-dimethyl-1,1’-biphenyl
Comparison: 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl is unique due to the specific positions of its substituents, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
1-bromo-3-(4-ethoxyphenyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-3-17-13-9-7-12(8-10-13)14-5-4-6-15(16)11(14)2/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKIVBQMFREGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8164078.png)









